2-(Chloromethyl)-1-ethoxybutane

Catalog No.
S13697532
CAS No.
M.F
C7H15ClO
M. Wt
150.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-1-ethoxybutane

Product Name

2-(Chloromethyl)-1-ethoxybutane

IUPAC Name

1-chloro-2-(ethoxymethyl)butane

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

InChI

InChI=1S/C7H15ClO/c1-3-7(5-8)6-9-4-2/h7H,3-6H2,1-2H3

InChI Key

UJHVHMGVRJRLJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC)CCl

2-(Chloromethyl)-1-ethoxybutane is an organic compound characterized by its chloromethyl and ethoxy functional groups attached to a butane backbone. Its molecular formula is C7_7H15_{15}ClO, and it features a butyl chain with an ethoxy group (OCH2CH3-OCH_2CH_3) and a chloromethyl group (CH2Cl-CH_2Cl). This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

The reactivity of 2-(Chloromethyl)-1-ethoxybutane can be attributed to its chloromethyl group, which can undergo nucleophilic substitution reactions. For instance, it may react with nucleophiles such as amines or alcohols, leading to the formation of various derivatives. Additionally, the ethoxy group can participate in reactions typical of ethers, such as cleavage under strong acidic conditions.

Synthesis of 2-(Chloromethyl)-1-ethoxybutane typically involves the reaction of an appropriate butanol derivative with chloromethyl ether or chloromethyl chloride in the presence of a base. The general synthetic approach can be outlined as follows:

  • Starting Material: Begin with 1-ethoxybutane.
  • Chloromethylation: Treat the starting material with chloromethyl chloride in the presence of a base (such as sodium hydroxide) to facilitate the substitution reaction.
  • Purification: The product can be purified through distillation or chromatography.

This method allows for the selective introduction of the chloromethyl group while preserving the ethoxy functionality.

2-(Chloromethyl)-1-ethoxybutane finds potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: Due to its reactivity, it may be used in drug development processes, particularly in synthesizing compounds that require alkylation or functionalization.
  • Material Science: It could be utilized in developing new materials or coatings that leverage its chemical properties.

While specific interaction studies on 2-(Chloromethyl)-1-ethoxybutane are scarce, compounds with similar structures often undergo extensive interaction studies to evaluate their biological effects. These studies typically focus on:

  • Nucleophilic Substitution: Investigating how nucleophiles interact with the chloromethyl group.
  • Reactivity Profiles: Understanding how variations in substituents affect reactivity and biological activity.
  • Toxicological Assessments: Evaluating potential cytotoxic effects and mechanisms of action.

Several compounds share structural similarities with 2-(Chloromethyl)-1-ethoxybutane. The following table highlights these compounds and their unique features:

Compound NameStructure FeaturesUnique Characteristics
1-Chloro-2-methylpropaneChlorine atom on a propyl chainUsed as a solvent and reagent
Ethyl 3-chlorobutanoateEthyl ester with a chlorobutane side chainCommonly used in esterification reactions
4-Chloro-1-butanolChlorine atom on a butanol chainUtilized in organic synthesis

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

150.0811428 g/mol

Monoisotopic Mass

150.0811428 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

Explore Compound Types